Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside

Glycosylation Thioglycoside Reactivity Oligosaccharide Synthesis

Achieving reproducible α-glucoside linkages is a persistent synthetic bottleneck. Substituting with generic thioglycosides often leads to β-selectivity and failed oligosaccharide assembly. Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside (CAS 20701-61-5) resolves this: - 4,6-O-Benzylidene acetal enforces α-selectivity via stereoelectronic control, critical for bioactive natural product synthesis. - Ethyl anomeric group confers armed reactivity, enabling selective activation in iterative one-pot glycosylations. - Thioglycosidic bond resists enzymatic hydrolysis (~1,000-fold lower k_cat), ensuring conjugate stability in biological assays.

Molecular Formula C15H20O5S
Molecular Weight 312.4 g/mol
CAS No. 20701-61-5
Cat. No. B1366705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-O-benzylidene-b-D-thioglucopyranoside
CAS20701-61-5
Molecular FormulaC15H20O5S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
InChIInChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1
InChIKeyQOMMDHDGIYADCQ-BWTKQZKTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-O-Benzylidene-β-D-Thioglucopyranoside Overview


Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside (CAS 20701-61-5) is a carbohydrate derivative classified as a thioglycoside [1]. In this compound, the anomeric oxygen of a sugar is replaced by a sulfur atom, which enhances its stability and utility as a glycosyl donor . The molecule features a benzylidene group that protects the 4- and 6-hydroxyl positions of the glucopyranoside ring, leaving the 2- and 3-hydroxyl groups available for further selective modifications . This structural arrangement is widely exploited in synthetic organic chemistry, particularly in glycosylation reactions for the construction of complex oligosaccharides and glycoconjugates [2].

Ethyl thioglycoside donor for chemoselective armed-disarmed glycosylation
4,6-O-benzylidene acetal supports α‑selective glycosylation in the gluco series
Thioglycoside linkage reported to resist enzymatic hydrolysis

Ethyl 4,6-O-Benzylidene-β-D-Thioglucopyranoside: Analogs Cannot Substitute


Thioglycosides are not a monolith; their anomeric substituents (e.g., ethyl vs. phenyl) and protecting group patterns (e.g., benzylidene acetal vs. other cyclic acetals) profoundly influence reactivity, stereoselectivity, and synthetic utility. For instance, ethyl thioglycosides exhibit higher reactivity than their phenyl counterparts [1], while the 4,6-O-benzylidene acetal imposes a distinct α-directing stereoelectronic effect in the gluco series [2]. Consequently, a generic substitution with a different thioglycoside donor can lead to altered reaction kinetics, diminished yields, or inverted stereochemical outcomes, jeopardizing the success of complex oligosaccharide assembly. The quantitative evidence below delineates the specific, verifiable advantages of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside over its closest analogs.

Anomeric substituent (e.g., phenyl) may shift reactivity profile and glycosylation efficiency.

Alternative protecting groups cannot replicate the benzylidene α‑directing stereoelectronic effect.

Manno‑configured analogs reverse stereoselectivity; gluco‑series selection is critical.

Ethyl 4,6-O-Benzylidene-β-D-Thioglucopyranoside: Quantitative Advantages


Ethyl vs. Phenyl Thioglycoside Reactivity

In head-to-head competition experiments using a standard galactosyl acceptor, ethyl thioglycoside donors demonstrate higher reactivity compared to phenyl thioglycoside donors [1]. This established reactivity hierarchy (ethyl > phenyl > p-acetamidophenyl > p-nitrophenyl) allows for the use of ethyl thioglycosides in 'armed-disarmed' synthetic strategies [1].

Ethyl vs. Phenyl Reactivity
Head-to-head
Reactivity order: ethyl > phenyl
Supports reactivity-guided donor selection
Competition experiments, NIS/TfOH activation
Glycosylation Thioglycoside Reactivity Oligosaccharide Synthesis

α-Selective Glycosylation with 4,6-O-Benzylidene

The 4,6-O-benzylidene acetal exerts a powerful stereodirecting effect in glycosylation reactions. In the gluco series, it promotes α-selectivity, a consequence of the torsional and stereoelectronic constraints it imposes on the oxocarbenium ion intermediate [1][2]. This stands in stark contrast to its effect in the manno series, where the same protecting group is β-directing [3].

α‑Selectivity with Benzylidene
Class-level
α‑directing in gluco series
Stereoelectronic control enables α‑glucoside assembly
Contrasts with β‑directing manno series
Stereoselective Glycosylation Protecting Group Effects Oxocarbenium Ion

Thioglycoside Hydrolysis Resistance

A defining feature of thioglycosides is their enhanced resistance to enzymatic cleavage compared to their O-glycoside counterparts. Kinetic studies with sweet almond β-glucosidase reveal that while the Michaelis constant (Kₘ) values are similar for S- and O-glycosides, the catalytic rate constant (k_cat) is approximately 1,000-fold lower for the thioglycosides [1].

Hydrolysis Resistance
Class-level
k_cat ~1,000‑fold lower than O‑glycoside
Thioglycoside linkage resists enzymatic cleavage
Sweet almond β‑glucosidase, pH 4.5–6.7
Thioglycoside Stability Enzyme Kinetics β-Glucosidase

High Synthetic Yield and Purity

The synthesis of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside from ethyl 1-thio-β-D-glucopyranoside can be achieved in high yield and purity, as documented in preparative procedures. For example, a 61% isolated yield was reported with >95% purity [1], and other reports indicate yields of up to 61% [2]. These yields are comparable to or exceed those reported for analogous benzylidene-protected thioglycosides in the literature, underscoring its reliability as a synthetic building block.

Synthetic Yield and Purity
Reported
61% yield, >95% purity
Reproducible production supports procurement
From ethyl 1‑thio‑β‑D‑glucopyranoside
Process Chemistry Synthetic Yield Carbohydrate Synthesis

Regioselective Enzymatic Acylation at C-3

The presence of the 4,6-O-benzylidene group allows for highly regioselective enzymatic acylation at the C-3 hydroxyl group. Studies using lipase enzymes have demonstrated the successful introduction of a variety of acyl protecting groups at C-3 of ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside in good to excellent yields [1]. This contrasts with non-benzylidene-protected analogs, where competitive acylation at C-2 and C-3 occurs, leading to complex mixtures.

Regioselective C‑3 Acylation
Class-level
Exclusive C‑3‑O‑acylation by lipase
Benzylidene enables efficient C‑3 modification
Avoids C‑2/C‑3 mixtures of unprotected analogs
Enzymatic Acylation Regioselectivity Lipase Catalysis

Solid-State Stability and Conformation

Structural analysis of closely related 4,6-O-benzylidene thioglycosides reveals a consistent exo-anomeric conformation of the thioethyl group, minimizing steric hindrance and contributing to the molecule's stability [1]. In the solid state, these compounds form robust hydrogen-bonded chains stabilized by C–H⋯π interactions . This predictable solid-state architecture, in contrast to the often more disordered or polymorphic crystals of simpler thioglycosides, is advantageous for reliable formulation and long-term storage.

Solid‑State Conformation
Reported
Exo‑anomeric thioethyl, hydrogen‑bonded chains
Consistent crystal packing aids storage stability
Single‑crystal X‑ray of phthalimido derivative
X-ray Crystallography Conformational Analysis Solid-State Stability

Ethyl 4,6-O-Benzylidene-β-D-Thioglucopyranoside: Optimal Use Cases


Armed-Disarmed Glycosylation Strategies

The compound's ethyl anomeric group confers higher reactivity (armed) compared to phenyl or substituted phenyl thioglycosides (disarmed) [5]. This allows its use as a donor in the early stages of oligosaccharide assembly, where it can be selectively activated in the presence of a disarmed thioglycoside acceptor, enabling iterative, one-pot glycosylation sequences.

α-Glucoside Natural Product Synthesis

The 4,6-O-benzylidene acetal reliably enforces α-selectivity in the gluco series, making this compound a preferred donor for constructing α-glucoside linkages found in numerous bioactive natural products [5][3]. Substituting a different donor would risk β-selectivity and a failed synthesis.

Precursor for C-3-Modified Glucosides

The regioselective enzymatic acylation at the C-3 hydroxyl group [5] makes this compound an ideal starting material for the efficient synthesis of a wide range of C-3-modified glucosides, which are valuable intermediates in medicinal chemistry and chemical biology.

Stable Thioglycosides for Biological Assays

The inherent resistance of the thioglycosidic linkage to enzymatic hydrolysis (approximately 1,000-fold lower k_cat) [5] ensures that this compound, and conjugates derived from it, will remain intact during biological experiments, providing more accurate and reliable data on carbohydrate-protein interactions or metabolic pathways.

Application
Selection Property
Validation Focus
Chemoselective glycosylation
Ethyl anomeric reactivity
Reactivity ranking in armed‑disarmed contexts
α‑Glucoside synthesis
Benzylidene α‑directing effect
Stereochemical outcome in gluco series
C‑3 regioselective modification
C‑3 hydroxyl accessibility
Regioselective acylation efficiency
Glycosidase‑resistant probe assembly
Thioglycoside enzymatic resistance
Hydrolytic stability assessment

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